3'-Bromospiro[fluorene-9,9'-xanthene]
Description
3'-Bromospiro[fluorene-9,9'-xanthene] (3'-Br-SFX) is a brominated derivative of spiro[fluorene-9,9'-xanthene] (SFX), a rigid, three-dimensional molecule featuring a central sp³-hybridized carbon atom connecting perpendicular fluorene and xanthene moieties . The bromine substitution at the 3' position introduces electron-withdrawing effects, modulating electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This compound is synthesized via Suzuki cross-coupling or alkylation reactions, often involving brominated precursors and palladium catalysts .
3'-Br-SFX is primarily utilized in organic electronics, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), due to its thermal stability, tunable solubility, and efficient charge transport capabilities . Its structural rigidity suppresses molecular aggregation, enhancing device performance .
Properties
IUPAC Name |
3'-bromospiro[fluorene-9,9'-xanthene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15BrO/c26-16-13-14-22-24(15-16)27-23-12-6-5-11-21(23)25(22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZULIKBHMSKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromospiro[fluorene-9,9’-xanthene] typically involves the bromination of spiro[fluorene-9,9’-xanthene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually conducted in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3’-Bromospiro[fluorene-9,9’-xanthene] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Bromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of spiro[fluorene-9,9’-xanthene].
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
3’-Bromospiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3’-Bromospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets through its bromine atom and spiro structure. The compound can engage in various chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable it to modulate the activity of specific molecular pathways, making it useful in applications such as organic electronics and bioimaging .
Comparison with Similar Compounds
Physical and Electronic Properties
Table 2: Key Physical and Electronic Properties
| Compound | HOMO (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) | Thermal Stability (°C) | Solubility |
|---|---|---|---|---|
| 3'-Br-SFX | -5.0 | 8.5 × 10⁻⁵ | 320 (TGA) | Moderate |
| 2-Bromo-3',6'-bis(octyloxy)-SFX | -4.8 | 3.2 × 10⁻⁵ | 290 (TGA) | High |
| SFXSPO | -5.2 | 15 × 10⁻⁵ | 350 (TGA) | Low |
| X60 (octakis(methoxyphenyl)-SFX) | -5.1 | 2.2 × 10⁻⁵ | 310 (TGA) | Moderate |
| 2',7'-Dibromo-SFX | -4.9 | 6.7 × 10⁻⁵ | 305 (TGA) | Low |
- HOMO Levels : Electron-withdrawing groups (e.g., Br, POPh₂) lower HOMO levels, improving hole injection in OLEDs . SFXSPO’s HOMO (-5.2 eV) enables efficient hole transport in thermally activated delayed fluorescence (TADF) devices .
- Hole Mobility : 3'-Br-SFX exhibits higher mobility than alkoxy-substituted derivatives due to reduced steric hindrance .
- Thermal Stability : SFXSPO and 3'-Br-SFX show superior stability (>300°C) compared to alkoxy-substituted variants .
Application Performance
Table 3: Device Performance in Organic Electronics
- Perovskite Solar Cells (PSCs) : 3'-Br-SFX-based hole transport layers (HTLs) achieve power conversion efficiencies (PCEs) >20%, comparable to X60 but with reduced dopant dependency .
- OLEDs : SFXSPO hosts enable record external quantum efficiencies (EQEs) in TADF-OLEDs due to balanced charge transport and suppressed exciton quenching .
- Cost : X60 is 30× cheaper than Spiro-OMeTAD, while 3'-Br-SFX derivatives offer further cost reductions via simplified synthesis .
Stability and Limitations
- 3'-Br-SFX : Demonstrates excellent oxidative stability but requires optimization for large-scale film processing .
- Alkoxy-Substituted Derivatives : Enhanced solubility compromises thermal stability, limiting long-term device operation .
- Dopant Dependency : X60 requires Li-TFSI doping for conductivity, introducing hygroscopicity issues .
Biological Activity
3'-Bromospiro[fluorene-9,9'-xanthene] (SFX) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Overview of 3'-Bromospiro[fluorene-9,9'-xanthene]
SFX is characterized by its unique spiro structure that combines elements of fluorene and xanthene. This structural configuration imparts significant electronic properties that are beneficial for various applications, including organic electronics and potentially therapeutic uses.
Target Interactions
SFX exhibits diverse interactions at the molecular level, influencing several biochemical pathways:
- Cell Signaling : SFX has been shown to influence cell signaling pathways, which could impact cellular metabolism and gene expression .
- Amyloid Beta Interaction : Research indicates that fluorene-based compounds can inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent against Aβ toxicity.
Biochemical Pathways
SFX interacts with various enzymes and cofactors, suggesting a multifaceted role in cellular processes:
- Oxidative Stress Response : SFX derivatives have shown antioxidant properties that may protect against oxidative stress induced by Aβ oligomers .
- Cellular Metabolism : Initial studies suggest that SFX could modulate metabolic pathways through its interactions with key metabolic enzymes .
Cellular Effects
Preliminary studies have demonstrated that SFX can affect cell viability and function:
- In vitro experiments indicate that SFX influences cell viability in neuronal models exposed to Aβ oligomers, suggesting a protective effect against neurotoxicity .
- Additionally, SFX has been explored for its potential use in bioimaging due to its fluorescence properties, which allow for tracking cellular processes .
Case Studies
Summary of Findings
The biological activity of 3'-Bromospiro[fluorene-9,9'-xanthene] is promising due to its unique structural properties and interactions with biological systems. The following table summarizes key findings related to its biological activity:
| Aspect | Details |
|---|---|
| Mechanism of Action | Interacts with amyloid beta peptides; influences cell signaling pathways |
| Cellular Effects | Protects against Aβ-induced toxicity; modulates metabolic pathways |
| Research Applications | Potential use in neurodegenerative disease therapies; bioimaging |
| Case Studies | Demonstrated protective effects in neuronal cultures; developmental impacts in zebrafish models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
